Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 89694-92-8
VCID: VC3779717
InChI: InChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-4(2)9-7(14-5)15(8,11)12/h3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C(S1)S(=O)(=O)Cl)C
Molecular Formula: C7H8ClNO4S2
Molecular Weight: 269.7 g/mol

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 89694-92-8

Cat. No.: VC3779717

Molecular Formula: C7H8ClNO4S2

Molecular Weight: 269.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate - 89694-92-8

Specification

CAS No. 89694-92-8
Molecular Formula C7H8ClNO4S2
Molecular Weight 269.7 g/mol
IUPAC Name ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-4(2)9-7(14-5)15(8,11)12/h3H2,1-2H3
Standard InChI Key CHGYKFWENBEGJU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)S(=O)(=O)Cl)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)S(=O)(=O)Cl)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate consists of a thiazole heterocyclic core substituted with several functional groups:

  • A chlorosulfonyl group (-SO₂Cl) at the 2-position

  • A methyl group (-CH₃) at the 4-position

  • An ethyl carboxylate group (-COOC₂H₅) at the 5-position

The thiazole ring contains both sulfur and nitrogen heteroatoms, creating an electron-deficient aromatic system. The chlorosulfonyl group serves as a highly reactive functional handle for further transformations, particularly in sulfonamide synthesis.

Physical Properties

While specific physical property data for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is limited in the available literature, similar thiazole derivatives typically exhibit the following characteristics:

  • Appearance: Crystalline solid, often with a pale yellow to brown coloration

  • Solubility: Typically soluble in polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile

  • Stability: Moisture-sensitive due to the reactive chlorosulfonyl group

Reactivity Profile

The compound's reactivity is primarily dominated by the chlorosulfonyl group, which readily undergoes nucleophilic substitution reactions. This reactivity makes it valuable for the synthesis of sulfonamide derivatives. The ethyl carboxylate group provides additional functionality for further transformations.

Synthetic Pathways

General Synthesis Approaches

Based on related compounds in the literature, Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is likely synthesized through a series of transformations starting from simpler thiazole derivatives. A common approach may involve:

  • Synthesis of the thiazole core structure

  • Introduction of the methyl and ethyl carboxylate groups

  • Incorporation of the chlorosulfonyl functionality

Optimization Considerations

Several factors can influence the yield and purity of chlorosulfonyl thiazole derivatives, including:

  • Temperature control: Maintaining low temperatures (-20°C) during diazotization

  • Reaction time: Optimized to maximize yield while minimizing side reactions

  • Solvent selection: Acetonitrile/water mixtures are commonly employed

  • Purification methods: Careful washing steps with appropriate solvents

Applications in Synthetic Chemistry

Optimization of Sulfonamide Coupling

Based on studies with similar compounds, the efficiency of sulfonamide coupling can be optimized by evaluating various reaction parameters:

EntryBaseSolventTime (h)Yield (%)
1TEA (4 eq.)DCM650
2DIPEA (4 eq.)DCM840
3DMAP (4 eq.)DCM1235
4Pyridine (4 eq.)DCM1260
5Pyridine (10 eq.)DCM690
6DMAP (4 eq.)THF1640
7Pyridine (4 eq.)THF1265
8DIPEA (4 eq.)THF1045
9TEA (4 eq.)THF1655
10Pyridine (10 eq.)THF1075

This data from studies on related compounds suggests that pyridine (10 eq.) in DCM provides the optimal conditions for sulfonamide coupling reactions, with yields approaching 90% .

Pharmaceutical Intermediates

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate likely serves as a key intermediate in the synthesis of biologically active compounds. Related thiazole-based sulfonamides have demonstrated antimicrobial activity against bacterial and fungal pathogens .

Biological Relevance of Derivatives

Structure-Activity Relationships

Research on related compounds indicates that the antimicrobial activity of thiazole sulfonamides is influenced by the electronic properties of substituents:

  • Electron-withdrawing groups (nitro, amino, cyano) on the sulfonamide enhance antimicrobial activity

  • Electron-donating groups tend to decrease antimicrobial efficacy

  • The position of substitution (ortho, meta, para) appears to have minimal impact on biological activity

Molecular Docking Studies

Molecular docking studies conducted on related thiazole sulfonamides provide insights into their mechanism of action. These compounds have been shown to interact with key bacterial and fungal targets including:

  • DNA gyrase and DNA topoisomerase (PDB: 1KZN)

  • Ergosterol biosynthesis enzymes (PDB: 4BJK)

The thiazole scaffold, along with strategic functionalization, enables these compounds to form crucial interactions with key amino acid residues in target proteins:

  • Hydrogen bonding with residues like CYS673 and LYS623

  • Hydrophobic interactions with residues such as TYR672 and THR670

Synthetic Utility in Pharmaceutical Development

Role in Medicinal Chemistry

The unique reactivity of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate makes it valuable in medicinal chemistry programs. The compound can be employed in the development of compound libraries for drug discovery efforts.

Alternative Routes and Improvements

Research on related compounds suggests alternative synthetic approaches that might be applicable to Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate. For example, the patent literature describes an improved process for the preparation of related thiazole carboxylates that avoids hazardous cyanation reactions .

A typical drawback of conventional synthesis routes includes:

  • Use of extremely toxic reagents (e.g., potassium cyanide)

  • Potential for runaway reactions

  • Need for column chromatography purification

  • Low yields (approximately 30% for crude product)

Advantages Over Traditional Intermediates

The compound offers several advantages as a synthetic intermediate:

  • The presence of multiple functional groups allows for diverse transformations

  • The chlorosulfonyl group provides a convenient handle for introducing diversity

  • The thiazole core contributes to potential biological activity of resulting compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator